

physicochemical properties and chemical structure of Asperuloside

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An In-depth Technical Guide to the Physicochemical Properties and Chemical Structure of **Asperuloside**

For Researchers, Scientists, and Drug Development Professionals Abstract

Asperuloside is an iridoid glycoside, a class of secondary metabolites found widely in the plant kingdom, particularly within the Rubiaceae family.[1] It has garnered significant scientific interest due to its diverse and potent biological activities, including anti-inflammatory, anti-obesity, and anti-tumorigenic properties.[1][2] This document provides a comprehensive overview of the physicochemical properties and chemical structure of Asperuloside, intended to serve as a technical resource for researchers and professionals in drug discovery and development. It includes tabulated quantitative data, detailed experimental protocols derived from literature, and a visualization of its key signaling pathway.

Chemical Identity and Structure

Asperuloside is classified as an iridoid monoterpenoid glycoside.[3] Its structure consists of a cyclopentane pyran skeleton characteristic of iridoids, attached to a glucose molecule via a β -glycosidic bond, and further functionalized with an acetate ester.[3] The precise stereochemistry has been elucidated and is crucial for its biological activity.

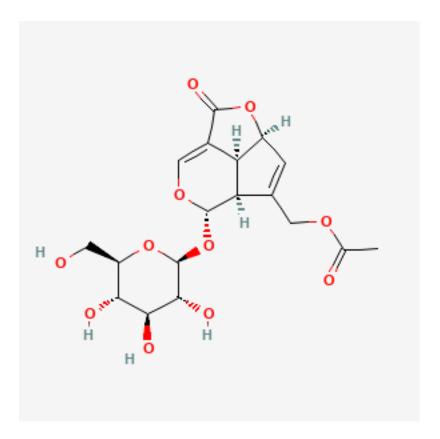


The chemical identity of **Asperuloside** is defined by the following identifiers:

Identifier	Value	Citation	
IUPAC Name	[(4S,7S,8S,11S)-2-oxo-8- [(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy- 3,9- dioxatricyclo[5.3.1.04,11]undec a-1(10),5-dien-6-yl]methyl acetate	[3]	
CAS Number	14259-45-1	[4][5][6]	
Molecular Formula	C18H22O11	[3][4][5]	
SMILES	CC(=0)OCC1=C[C@H]2[C@ H]3[C@@H]1INVALID-LINK- -O[C@H]4INVALID-LINK CO)O)O">C@@HO	[3]	
InChI Key	IBIPGYWNOBGEMH- DILZHRMZSA-N	[3]	
Synonyms	Rubichloric acid, Asperulin	[5][6]	

Below is a 2D representation of the chemical structure of **Asperuloside**.





Caption: 2D chemical structure of Asperuloside. Source: PubChem CID 84298.[3]

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The key properties of **Asperuloside** are summarized below.

General and Physical Properties



Property	Value	Citation
Molecular Weight	414.36 g/mol	[4][5][6][7]
Appearance	White to off-white solid powder	[4][7]
Melting Point	131-132 °C	[4][5]
pKa (Predicted)	12.76 ± 0.70	[4]
Density (Predicted)	1.62 ± 0.1 g/cm ³	[4]
Boiling Point (Predicted)	704.2 ± 60.0 °C	[4]
Storage Temperature	-20°C	[4][6]

Optical Properties

Asperuloside is a chiral molecule and is optically active, meaning it rotates the plane of polarized light.[8][9] This property is measured using a polarimeter and is reported as the specific rotation.[10][11]

Property	Value	Conditions	Citation
Specific Optical Rotation	[α] = -198.6°	25 °C, c = 1.44 in water	[4][5]
UV Absorption Maximum (λmax)	231 nm	Not specified	[2]

Solubility Profile

The solubility of **Asperuloside** is critical for its formulation and delivery. It is generally soluble in polar solvents.



Solvent	Qualitative Solubility	Quantitative Solubility	Citation
Water	Soluble	25 mg/mL (60.33 mM)	[4][5][7]
Methanol	Soluble	-	[4][5][6]
Ethanol	Soluble	2 mg/mL	[2][5][6]
DMSO	Soluble	up to 100 mg/mL (241.34 mM)	[2][6][7]
DMF	Soluble	5 mg/mL	[2][6]
Acetone	Soluble	-	[5]
Ethyl Acetate	Soluble	-	[5]
PBS (pH 7.2)	Soluble	3 mg/mL	[2]
Ether	Practically Insoluble	-	[5]
Benzene	Practically Insoluble	-	[5]
Chloroform	Practically Insoluble	-	[5]

Experimental Protocols

This section details the methodologies for key experiments frequently cited in the study of **Asperuloside**, from its isolation to the characterization of its anti-inflammatory effects.

Isolation and Purification

Asperuloside can be isolated from various plant sources. A modern and efficient method is rapid pressurised hot water extraction (PHWE).[6]

- Source Material: Dried and ground plant material (e.g., Coprosma quadrifida).[6]
- Instrumentation: A pressurised fluid extractor system.
- Extraction Solvent: Water.



- Procedure:
 - Plant material is packed into an extraction cell.
 - The cell is heated and pressurized (e.g., 100 °C, 1500 psi).
 - Pressurized hot water is passed through the cell to extract the compounds.
 - The aqueous extract is collected.
- Purification: The crude extract is typically purified using chromatographic techniques, such
 as column chromatography on silica gel or preparative High-Performance Liquid
 Chromatography (HPLC), to yield pure Asperuloside. Purity is often confirmed by analytical
 HPLC or LC/MS.[6]

Determination of Specific Optical Rotation

This standard method quantifies the optical activity of a chiral compound.[10]

- Instrumentation: Polarimeter.
- Procedure:
 - Prepare a solution of Asperuloside of known concentration (c) in a specified solvent (e.g.,
 1.44 g per 100 mL in water).[4][5]
 - Calibrate the polarimeter using a blank (the pure solvent).
 - Fill a polarimeter cell of a known path length (I) (typically 1 decimeter).
 - Measure the angle of rotation (α) at a specific temperature (T) and wavelength (λ) (typically the sodium D-line, 589 nm).[10]
 - Calculate the specific rotation using the formula: $[\alpha]T\lambda = \alpha / (I \times c).[11]$

In Vitro Anti-inflammatory Activity Assay (LPS-induced RAW 264.7 Macrophages)



This widely used cell-based assay assesses the ability of a compound to suppress inflammatory responses.[12]

- Cell Line: RAW 264.7 murine macrophage cell line.
- Procedure:
 - Cell Culture: Culture RAW 264.7 cells in appropriate media (e.g., DMEM with 10% FBS) in
 6-well plates until they reach a suitable density (e.g., 2 × 10⁵ cells/well).[12]
 - \circ Treatment: Pre-treat the cells with various concentrations of **Asperuloside** (e.g., 40, 80, 160 µg/mL) for 1 hour.[12]
 - Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 50 ng/mL) to the media and incubate for 24 hours. A negative control (no LPS) and a positive control (LPS only) should be included.[12]
 - Analysis:
 - Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[12]
 - Western Blot: Lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., p-p38, p-ERK, p-JNK, IκB-α, iNOS, COX-2) and a loading control (e.g., β-actin).[12] This allows for the quantification of protein expression and activation.
 - Real-Time PCR: Extract total RNA from the cells, perform reverse transcription to generate cDNA, and then quantify the mRNA expression levels of inflammatory genes using real-time PCR with specific primers.[12]

Mechanism of Action: Signaling Pathway Visualization

Asperuloside exerts its significant anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling



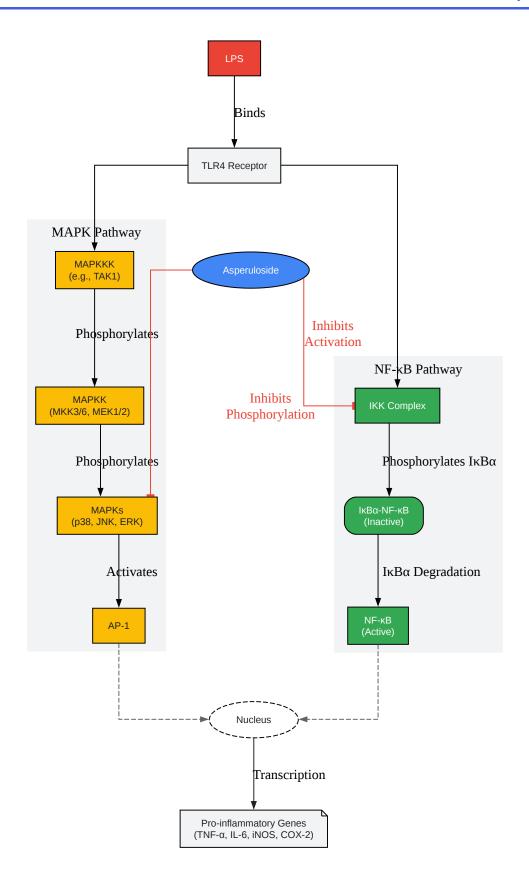




pathways.[6][7][12] Upon stimulation by an inflammatory agent like LPS, these pathways become activated, leading to the transcription of numerous pro-inflammatory genes. **Asperuloside** intervenes by inhibiting the phosphorylation of key proteins in these cascades.

[12]





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